molecular formula C8H14N4O B7628705 3-(1-Ethyltriazol-4-yl)morpholine

3-(1-Ethyltriazol-4-yl)morpholine

Cat. No. B7628705
M. Wt: 182.22 g/mol
InChI Key: PJEOXMUJDNXTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyltriazol-4-yl)morpholine, also known as Etimizol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its biological and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1-Ethyltriazol-4-yl)morpholine is not fully understood. However, it is believed to work by inhibiting the growth of fungi and bacteria by disrupting their cell walls. It has also been suggested that this compound may work by inhibiting certain enzymes involved in the progression of cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Ethyltriazol-4-yl)morpholine has significant biochemical and physiological effects. In vitro studies have shown that this compound has potent antifungal and antibacterial activity. It has also been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. In addition, this compound has been shown to have low toxicity levels in vitro, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(1-Ethyltriazol-4-yl)morpholine is its low toxicity levels, which makes it a safe compound to work with in laboratory experiments. It is also relatively easy to synthesize using different methods. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(1-Ethyltriazol-4-yl)morpholine. One possible direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its potential applications in materials science, such as in the synthesis of polymers and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(1-Ethyltriazol-4-yl)morpholine can be achieved using different methods. One of the most common methods involves the reaction of morpholine with ethyl azidoacetate in the presence of a copper catalyst. The resulting product is then treated with triethylamine and 1,2,4-triazole to obtain the final compound. Another method involves the reaction of morpholine with ethyl 4-azidobutyrate in the presence of a palladium catalyst. The resulting product is then treated with triethylamine and sodium azide to obtain the final compound.

Scientific Research Applications

3-(1-Ethyltriazol-4-yl)morpholine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In addition, this compound has been studied for its potential applications in materials science, such as in the synthesis of polymers and nanoparticles.

properties

IUPAC Name

3-(1-ethyltriazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-12-5-7(10-11-12)8-6-13-4-3-9-8/h5,8-9H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEOXMUJDNXTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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